3,4-Difluorobenzylzinc bromide

Catalog No.
S1898883
CAS No.
307496-34-0
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzylzinc bromide

CAS Number

307496-34-0

Product Name

3,4-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,2-difluoro-4-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

NXKQWSPHMLPJIC-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br
  • Synthetic Precursor

    The key application of (3,4-difluorobenzyl)zinc(II) bromide lies in its ability to introduce a 3,4-difluorobenzyl group into organic molecules. This functionality can be crucial for modulating the biological properties of pharmaceuticals or other organic compounds. Studies have shown the successful incorporation of the 3,4-difluorobenzyl group into complex molecules using (3,4-difluorobenzyl)zinc(II) bromide [Source: Benchchem product description for (3,4-Difluorobenzyl)zinc(II) bromide].

  • Fluorine Tagging

    The presence of fluorine atoms can be advantageous for various reasons in drug discovery. Fluorine can improve the metabolic stability and bioavailability of a drug molecule. (3,4-Difluorobenzyl)zinc(II) bromide can serve as a reagent for introducing a difluorobenzyl moiety, which can act as a bioisosteric replacement for other functional groups while incorporating the beneficial properties of fluorine [Source: Fluorine in Pharmaceutical Industry: ].

3,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrF2Zn\text{C}_7\text{H}_5\text{BrF}_2\text{Zn} and a molecular weight of 272.41 g/mol. It is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, which enhances its reactivity compared to non-fluorinated analogs. The presence of the zinc atom allows it to participate in various coupling reactions, making it a valuable intermediate in synthetic chemistry .

3,4-Difluorobenzylzinc bromide is primarily utilized in cross-coupling reactions such as:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The fluorine substituents can influence the electronic properties of the substrate, thus affecting the reaction's efficiency and selectivity.
  • Stille Reaction: In this reaction, organostannanes react with aryl halides to produce substituted aromatic compounds. The difluorobenzyl group can be introduced into various organic frameworks through this method.

These reactions are critical in the synthesis of pharmaceuticals and agrochemicals, where precision in functional group placement is essential .

The synthesis of 3,4-difluorobenzylzinc bromide typically involves:

  • Preparation from 3,4-difluorobenzyl bromide: This compound can be reacted with zinc metal in an appropriate solvent (often tetrahydrofuran) under inert conditions to produce the desired organozinc reagent.
  • Use of Grignard Reagents: Another method involves generating a Grignard reagent from 3,4-difluorobenzyl chloride or bromide and magnesium in dry ether, which can then be treated with zinc halides to yield 3,4-difluorobenzylzinc bromide.

These methods highlight the importance of controlling reaction conditions to ensure high yields and purity of the final product .

3,4-Difluorobenzylzinc bromide finds applications across various fields:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the production of complex drug molecules.
  • Material Science: The compound is utilized in developing new materials with specific electronic or optical properties due to its unique substituents.
  • Agricultural Chemicals: Its ability to form stable carbon-carbon bonds makes it useful in synthesizing agrochemicals .

Several compounds share structural similarities with 3,4-difluorobenzylzinc bromide. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
2,4-Dimethylphenylmagnesium bromide34589-46-3C8H9BrMgContains a dimethyl group; used in Grignard reactions .
3,5-Difluorobenzylzinc bromide308796-30-7C7H5BrF2ZnSimilar fluorination pattern; used similarly in cross-coupling .
2,6-Difluorobenzylzinc bromide307496-33-9C7H5BrF2ZnAnother positional isomer; exhibits similar reactivity .

Uniqueness: The primary distinction of 3,4-difluorobenzylzinc bromide lies in its specific substitution pattern that affects its electronic properties and reactivity profile compared to other similar compounds. This unique fluorination pattern can lead to variations in reaction outcomes and selectivity during synthetic applications.

Hydrogen Bond Acceptor Count

3

Exact Mass

269.88341 g/mol

Monoisotopic Mass

269.88341 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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